6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid
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Overview
Description
6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid is a synthetic compound known for its unique structure and properties. It is often used in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure includes a fluorenylmethoxy group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid typically involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base, such as sodium hydroxide, to form the Fmoc-protected amino acid . This intermediate is then coupled with 7-oxoheptanoic acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid involves its interaction with specific molecular targets. The fluorenylmethoxy group provides stability and facilitates the compound’s binding to target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
- (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (4R)-5-Amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoic acid
Uniqueness
What sets 6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid apart from similar compounds is its specific structure, which includes a heptanoyl group. This unique feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C27H33NO5 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H33NO5/c29-25(28-18-10-2-4-16-26(30)31)15-3-1-5-17-27(32)33-19-24-22-13-8-6-11-20(22)21-12-7-9-14-23(21)24/h6-9,11-14,24H,1-5,10,15-19H2,(H,28,29)(H,30,31) |
InChI Key |
JPLJTRMXMFSTEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCCCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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